molecular formula C9H7BrF2O2 B1333515 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone CAS No. 405921-09-7

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Cat. No. B1333515
CAS RN: 405921-09-7
M. Wt: 265.05 g/mol
InChI Key: IJKAWYQUZGMVEF-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, also known as DFM-2-Bromoethanone, is an organic compound used for a variety of scientific research applications. It is a colorless solid with a molecular weight of 261.05 g/mol and a melting point of 118-120°C. DFM-2-Bromoethanone is a common starting material in organic synthesis, and is widely used in the laboratory for the synthesis of various compounds.

Scientific Research Applications

Synthesis of Heteroarenes

“2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone” can be used in the direct arylation of heteroarenes. This process involves the introduction of an aryl group into a heteroarene compound, which is a key step in synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Copper-Catalyzed Arylation

This compound may also find application in copper-catalyzed arylation processes. Such methodologies enable the preparation of aromatic amides from bromo compounds, which are valuable intermediates in the synthesis of various organic molecules .

Antimicrobial Activity

While not directly stated for “2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone”, related bromo compounds have been noted to exhibit antimicrobial activity against a range of bacteria and fungi. This suggests potential research applications of this compound in developing new antimicrobial agents .

Intermediate for Synthesis

Similar to other bromo compounds, “2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone” could serve as an intermediate in the synthesis of diverse compounds, possibly including pharmaceuticals, agrochemicals, and materials science applications .

Fluorinated Compound Applications

As a fluorinated compound, it may have unique reactivity and selectivity properties that could be exploited in various chemical reactions and material science applications, given the special characteristics that fluorine atoms impart to molecules .

Chemical Research and Development

The compound might be used in chemical research and development due to its unique structure, aiding in the discovery of new reactions or as a reference material for analytical purposes .

properties

IUPAC Name

2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKAWYQUZGMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380840
Record name 2-(Difluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

CAS RN

405921-09-7
Record name 2-(Difluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenacyl bromide
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